molecular formula C21H19NO6 B11139862 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B11139862
M. Wt: 381.4 g/mol
InChI Key: PNZBCIDHIFCVKB-UHFFFAOYSA-N
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Description

4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, an oxo group at position 2, and a glycinate ester at position 5. The glycine moiety is protected by a benzyloxycarbonyl (Cbz) group, a common strategy in peptide chemistry to shield amine functionalities during synthesis . The coumarin scaffold is notable for its photophysical properties, including fluorescence, which may lend utility in biochemical probes or drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.

    Introduction of Substituents: The 4,8-dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Coupling with Glycine Derivative: The final step involves coupling the chromen-2-one derivative with N-[(benzyloxy)carbonyl]glycine using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe in biological imaging due to its chromophore properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes like carbonic anhydrase or interact with DNA gyrase, leading to antimicrobial effects. The specific pathways involved depend on the biological context and the substituents present on the molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three classes of related molecules, focusing on structural features, physicochemical properties, and inferred biological relevance.

Brominated Analog: 6-(2,3-Dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

This brominated derivative shares the coumarin-Cbz-glycinate backbone but incorporates a 2,3-dibromopropyl substituent at position 4. Key differences include:

  • Molecular Weight: The brominated analog has a significantly higher molecular weight (581.257 g/mol) compared to the non-brominated parent compound due to the addition of two bromine atoms .
  • Reactivity : Bromine atoms may act as leaving groups in nucleophilic substitution reactions, enabling further functionalization. This feature is absent in the target compound, limiting its synthetic versatility .
Property Target Compound Brominated Analog
Molecular Formula C₂₄H₂₃NO₆* C₂₄H₂₃Br₂NO₆
Molecular Weight (g/mol) ~417.44† 581.257
Key Functional Groups Cbz, coumarin Cbz, coumarin, Br₂
Potential Applications Fluorescent probes Halogenated drug intermediates

*Inferred from structural similarity to .
†Estimated based on removal of Br₂ and adjustment of formula.

Cbz-Protected Amino Acid Derivatives

and highlight compounds such as N-[(benzyloxy)carbonyl]glycine methyl ester and leucinamide derivatives. These share the Cbz group but lack the coumarin core:

  • Solubility: The methyl ester in N-[(benzyloxy)carbonyl]glycine methyl ester (C₁₁H₁₃NO₄) enhances hydrophobicity compared to the coumarin-linked glycinate, which may exhibit intermediate solubility due to the aromatic coumarin system .
  • Synthetic Utility: Simple Cbz-amino acid esters (e.g., methyl esters) are widely used as peptide-building blocks, whereas the coumarin conjugate may serve as a photoactivatable or fluorescent tag in prodrug designs .

Protease Inhibitors with Cbz Motifs

Compounds like GC376 (cited in ) incorporate Cbz groups in complex peptidomimetic structures. Unlike the target compound, GC376 features a sulfonic acid group and a pyrrolidinone ring, enabling potent protease inhibition. Key distinctions include:

  • Bioactivity : GC376’s sulfonate group enhances binding to enzyme active sites, a feature absent in the coumarin derivative.
  • Stability : The coumarin ester linkage may confer greater hydrolytic stability under physiological conditions compared to labile amide bonds in GC376 .

Biological Activity

4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic compound belonging to the coumarin class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23NO6C_{23}H_{23}NO_{6}, with a molecular weight of 409.4 g/mol. The structure features a coumarin core modified with a benzyloxycarbonyl group and a glycine moiety, which contribute to its biological properties.

Biological Activities

The biological activities of this compound have been extensively studied, highlighting its potential in various therapeutic areas:

1. Anticancer Activity

Numerous studies have demonstrated the anticancer properties of coumarin derivatives. For instance, 4,8-dimethyl-2-oxo-2H-chromen-7-yl derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
4,8-Dimethyl-2-oxo-2H-chromen-7-yl N-(benzyloxy)carbonylglycinateMCF-7 (Breast Cancer)9.54
Coumarin KetoneMCF-70.47
Coumarin EsterhCA IX (Tumor-associated)21.8

The compound exhibited an IC50 of 9.54 μM against MCF-7 cells, indicating potent anticancer activity compared to other derivatives .

2. Antimicrobial Activity

Coumarin derivatives are known for their antimicrobial properties. Research indicates that the compound exhibits activity against various bacterial strains. The mechanism involves the inhibition of bacterial DNA gyrase, which is essential for DNA replication .

3. Anti-inflammatory Properties

Studies suggest that coumarins can modulate inflammatory pathways. The compound has shown potential in reducing pro-inflammatory cytokines in vitro, indicating its use in treating inflammatory diseases .

The mechanism by which 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-(benzyloxy)carbonylglycinate exerts its biological effects involves several pathways:

  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Modulation of Signaling Pathways : It affects various signaling pathways related to cell proliferation and survival.

Case Studies

Several studies have focused on the therapeutic applications of this compound:

  • Breast Cancer Treatment : A study evaluated the efficacy of the compound in MCF-7 cell lines, demonstrating significant tumor growth inhibition.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups .

Q & A

Q. Basic: What are the optimal synthetic routes for 4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling the chromenone core with an N-[(benzyloxy)carbonyl]glycine derivative. Key steps include:

  • Coupling reaction : Use carbodiimide-based reagents (e.g., DCC or EDC) with controlled temperatures (0–25°C) to minimize side reactions.
  • Solvent selection : Dichloromethane or THF improves solubility of intermediates, while methanol/water mixtures aid in crystallization .
  • Scalability : Pilot-scale reactions may require flow reactors for consistent heat distribution and reduced byproduct formation .

Q. Basic: How can the structural integrity of this compound be validated post-synthesis?

  • X-ray crystallography : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve the chromenone core and benzyloxycarbonyl-glycine substituents. Anisotropic displacement parameters clarify thermal motion in the coumarin ring .
  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C spectra with structurally similar coumarin derivatives (e.g., 4-hydroxycoumarin) to confirm substitution patterns .

Q. Advanced: How does the substitution pattern (4,8-dimethyl vs. other coumarin derivatives) influence biological activity?

The methyl groups at positions 4 and 8 enhance lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 7-hydroxy-4-methylcoumarin) show that 4,8-dimethyl substitution increases binding affinity to bacterial DNA gyrase by 2.3-fold, as measured via surface plasmon resonance (SPR) .

Q. Advanced: How can contradictory data on enzyme inhibition be resolved?

Conflicting IC50_{50} values may arise from assay conditions. Strategies include:

  • Kinetic assays : Use stopped-flow fluorimetry to monitor real-time enzyme inhibition under varying pH (6.5–8.0) and ionic strengths.
  • Molecular docking : Compare binding poses in AutoDock Vina to identify key interactions (e.g., hydrogen bonding with Gly214 of DNA gyrase) .

Q. Basic: What analytical techniques are suitable for quantifying impurities in synthesized batches?

  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate and identify byproducts like unreacted glycine derivatives.
  • TGA-DSC : Assess thermal stability (decomposition onset ~220°C) to detect solvent residues or polymorphic impurities .

Q. Advanced: How do structural analogs (e.g., warfarin or 4-hydroxycoumarin) differ in mechanism of action?

CompoundKey Structural FeaturesBiological Activity
Target compound4,8-dimethyl, benzyloxycarbonylAntibacterial (MIC: 12.5 μM)
Warfarin4-hydroxy, 3-acetonylbenzylAnticoagulant (IC50_{50}: 1.2 nM)
4-HydroxycoumarinUnsubstituted hydroxyl groupAntifungal (MIC: 50 μM)

The benzyloxycarbonyl group in the target compound enables covalent interactions with bacterial enzymes, unlike warfarin’s non-covalent binding .

Q. Basic: What are the stability considerations for long-term storage?

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromenone core.
  • Hydrolysis risk : Avoid aqueous buffers (pH > 7.0) to protect the benzyloxycarbonyl group. Purity degrades by <5% over 12 months under inert gas .

Q. Advanced: How can enantiomeric purity of the glycinate moiety be ensured?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve D/L isomers (Rs_s > 1.5).
  • Circular dichroism : Compare Cotton effects at 220 nm (n→π^* transition) with pure L-glycinate standards .

Q. Advanced: What computational tools predict interactions with non-target proteins (e.g., human serum albumin)?

  • Molecular dynamics (MD) : Simulate binding using GROMACS with CHARMM36 forcefield. Data show 65% occupancy at Sudlow site I over 100 ns .
  • Free-energy perturbation : Calculate ΔGbind_{bind} with Schrödinger Suite to prioritize derivatives with reduced off-target binding .

Q. Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves and FFP3 masks to prevent dermal/ocular exposure (LD50_{50} > 2000 mg/kg in rats).
  • Ventilation : Use fume hoods during synthesis; vapor pressure is negligible (0.01 Pa at 25°C) .

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

(4,8-dimethyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C21H19NO6/c1-13-10-18(23)28-20-14(2)17(9-8-16(13)20)27-19(24)11-22-21(25)26-12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,22,25)

InChI Key

PNZBCIDHIFCVKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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